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The table below summarizes the key clinical and preclinical findings on Razuprotafib for COVID-19-

associated ARDS.
Study / Type | Population /
. J /P p. Key Findings Outcome / Status
Trial Name Model Subjects
RESCUE Phase 2 Hospitalized adults Planned to evaluate Terminated after
Trial [1] RCT with moderate-to- safety & efficacy. Part 1 Part 1 due to
severe COVID-19 (dose escalation) business-related
(N=31in Part 1) completed. recruitment delays.
I-SPY Phase 2 Adults with COVID- Aimed to stabilize No results reported in
CoVID Platform 19-related ARDS pulmonary vasculature, search results; status
Trial [2] RCT reduce ventilator need, unclear.

and decrease mortality.

| Preclinical ECC Study [3] [4] [5] | Animal (Rat) | Rats subjected to extracorporeal circulation (ECC) | * No
improvement in ECC-induced microcirculatory perfusion disturbances or renal edema. ¢ Improved
Pa02/FiO2 ratio (oxygenation) and reduced lung interstitial inflammation. | Suggests a limited, organ-

specific effect. |
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Detailed Experimental Protocols

For researchers aiming to investigate Razuprotafib in models of acute lung injury or ARDS, the following

pFOtOCOlS can serve as a reference.

Protocol 1: Preclinical Assessment in a Rat Model of ECC-
Induced Inflammation

This protocol is based on the study by Int. J. Mol. Sci. 2025 [3] [4].

e 1. Test Article Formulation: Prepare Razuprotafib solution in a suitable vehicle for subcutaneous
injection [3].
e 2. Animal Model & Dosing:

o Use adult male or female rats.

o Administer Razuprotafib or placebo via subcutaneous injection prior to the initiation of ECC [3].

o Subject animals to ECC for a defined period (e.g., 2 hours) or a sham procedure [3].

e 3. Primary Outcome Assessments:

o Intravital Microscopy: Assess capillary perfusion in a suitable vascular bed (e.g., cremaster
muscle) at baseline, during ECC, and after discontinuation. Quantify the number of
continuously, intermittently, and non-perfused vessels [3] [4].

o Organ Edema: After euthanasia, harvest organs (e.qg., kidneys and lungs). Calculate the wet-
to-dry weight ratio as a marker of tissue edema [3] [4].

¢ 4. Secondary Outcome Assessments:

o Blood Gas Analysis: Measure PaO2 and FiO2 to calculate the PaO2/FiO2 ratio [3] [4].

o Histopathology: Score lung tissue for interstitial inflammation, perivascular and alveolar
edema, and other injury markers [3] [4].

o Biomarker Analysis: Use ELISA or multiplex assays to measure plasma levels of inflammatory
cytokines (e.g., TNFaq, IL-6) and endothelial injury markers (e.g., Angiopoietin-2, ICAM-1) [3] [6].

Protocol 2: Clinical Trial Design for ARDS (Reference: RESCUE

Trial)

This summarizes the design of the terminated RESCUE trial [1].

e 1. Study Population:
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o Inclusion: Hospitalized adults (=18 years) with lab-confirmed SARS-CoV-2 infection and
moderate-to-severe COVID-19 (defined by symptoms, respiratory rate >20/min, SpO2 <93%, or
Pa02/FiO2 <300) [1].

o Exclusion: Patients on mechanical ventilation, high-flow nasal cannula, non-invasive
ventilation, ECMO, in shock, or with systolic BP <100 mmHg [1].

e 2. Randomization & Dosing:

o Randomize eligible subjects to Razuprotafib or placebo subcutaneous solution, in addition to
standard of care [1].

o Administer the drug every 8 hours (three times daily) [1].

¢ 3. Key Efficacy Endpoints:
Clinical status ordinal scale.

o

(e]

Incidence of mortality.

Need for mechanical ventilation.
Time to recovery [1].

¢ 4, Key Safety Endpoints:

[¢]

[¢]

o Incidence of treatment-emergent adverse events.
o Changes in vital signs and clinical laboratory tests [1].

Application Notes for Researchers

¢ Mechanism of Action: Razuprotafib is a small-molecule inhibitor of Vascular Endothelial Protein
Tyrosine Phosphatase (VE-PTP). By inhibiting VE-PTP, it activates the Tie2 receptor, which is crucial
for maintaining endothelial stability and reducing vascular leakage [3] [2]. This mechanism was the
rationale for testing it in ARDS, where endothelial injury and hyperpermeability are key drivers of

pulmonary edema. The diagram below illustrates this core signaling pathway.
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o Biomarker Profiling: The mixed efficacy results highlight the importance of patient stratification. As
seen in COVID-19, elevated Angiopoietin-2 is a key marker of endothelial injury and is negatively
correlated with lung function (e.g., Forced Vital Capacity) in survivors [6]. Future studies should

consider measuring a panel of biomarkers (e.g., Angiopoietin-2, IL-6, hyaluronan) to identify patient
subtypes most likely to respond to Tie2-targeted therapy [6] [7].

¢ Clinical Development Status: Be aware that the primary clinical investigation of Razuprotafib for

COVID-19 (the RESCUE trial) was terminated early. Subsequent research efforts may have pivoted,
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and no positive Phase 3 clinical outcomes for the ARDS indication have been reported [1].

Future Research Considerations

¢ Phenotype-Driven Trials: ARDS is a heterogeneous syndrome. Research should focus on
identifying the hyperinflammatory or endothelial-injury-dominant phenotypes, potentially using
biomarkers like Angiopoietin-2, which may benefit most from Tie2 activation [7].

e Combination Therapy: Investigate Razuprotafib as part of a combination regimen with antivirals or
other immunomodulators, as vascular leakage is one component of a complex injury process in
ARDS.

¢ Alternative Indications: Given the demonstrated mechanism and some positive signal in lung
inflammation, research could explore its utility in other acute or chronic conditions characterized by
vascular leakage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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